Methyl-5-bromo-4-iodonicotinicacid
Description
Significance of Pyridine-Based Scaffolds in Modern Chemical Research
The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a fundamental structural motif in a vast number of compounds. nih.govrsc.org Its presence is ubiquitous in nature, found in alkaloids, vitamins like niacin and pyridoxine, and coenzymes such as NAD/NADH, which are crucial for metabolic redox reactions. rsc.orgnih.gov
In modern chemical research, pyridine-based scaffolds are considered "privileged structures." This is due to their ability to bind to a wide range of biological targets, leading to their incorporation into numerous FDA-approved drugs. researchgate.netrsc.org The nitrogen atom in the pyridine ring can improve the water solubility of a potential drug molecule, a desirable property in pharmaceutical development. nih.gov Furthermore, the pyridine structure is a versatile template for synthetic chemists, allowing for easy functionalization and modification to create diverse libraries of compounds for drug discovery and materials science applications. nih.govnih.gov The unique electronic properties of the pyridine ring also make it a valuable component in the design of functional materials with specific optical and electronic characteristics. nih.gov
Strategic Role of Halogen Substituents in Heteroaromatic Systems
The introduction of halogen atoms (F, Cl, Br, I) onto a heteroaromatic ring system like pyridine is a powerful strategy for modulating a molecule's physicochemical properties and reactivity. Halogens exert a dual electronic effect: they withdraw electron density from the ring through the inductive effect due to their electronegativity, and they can donate electron density through resonance. libretexts.org This combination of effects deactivates the ring towards electrophilic substitution, making it less reactive than benzene, but directs incoming electrophiles to specific positions. libretexts.org
The type of halogen and its position on the ring are critical. The varying sizes and electronegativities of the halogens allow for fine-tuning of a molecule's properties. For instance, the carbon-halogen bond can act as a "handle" for further chemical transformations, most notably in cross-coupling reactions. The differing reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is particularly useful, enabling chemists to perform sequential reactions on a di-halogenated molecule with high selectivity. nih.gov This strategic placement of halogens is a cornerstone of modern synthetic chemistry, allowing for the controlled and predictable construction of complex molecular architectures.
Overview of Iodo- and Bromo-Pyridines as Synthetic Precursors
Iodo- and bromo-pyridines are highly valuable precursors in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is generally more reactive and susceptible to oxidative addition to a palladium catalyst than the carbon-bromine bond. nih.govsemanticscholar.org
This difference in reactivity allows for selective, stepwise functionalization of molecules that contain both iodo and bromo substituents. nih.govrsc.org A common strategy involves first performing a cross-coupling reaction at the more reactive iodine-substituted position under milder conditions. Subsequently, a second, different coupling reaction can be carried out at the less reactive bromine-substituted position, often by changing the catalyst, ligand, or reaction conditions. nih.gov This sequential approach provides an efficient and convergent pathway to highly substituted and complex pyridine derivatives that would be difficult to synthesize by other means. nih.govrsc.org
Defining the Research Landscape for Methyl-5-bromo-4-iodonicotinic acid
Methyl-5-bromo-4-iodonicotinic acid is a specialized research chemical that embodies the synthetic principles outlined above. As a di-halogenated derivative of a nicotinic acid ester, it is designed to be a versatile building block for creating more complex molecules. The parent compound, 5-bromo-4-iodonicotinic acid, can be used in the synthesis of novel derivatives of indole (B1671886) phytoalexins, which have been screened for antiproliferative activity against cancer cell lines. smolecule.com
The key structural features of Methyl-5-bromo-4-iodonicotinic acid are:
A Pyridine Ring: The core scaffold, providing the foundational structure common to many bioactive molecules.
A Methyl Ester Group: This group at the 3-position modifies the carboxylic acid, potentially for solubility reasons or as a protecting group that can be hydrolyzed later in a synthetic sequence.
A Bromo Substituent: Located at the 5-position.
An Iodo Substituent: Located at the 4-position.
The differential reactivity of the C-I and C-Br bonds is the most significant aspect of this molecule from a synthetic standpoint. Researchers can selectively target the C-I bond at the 4-position for an initial cross-coupling reaction, leaving the C-Br bond at the 5-position intact for a subsequent, different transformation. This allows for the controlled, stepwise introduction of two different chemical groups onto the pyridine ring, making it a powerful tool for constructing complex molecular libraries for screening in drug discovery and materials science.
Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name |
| Methyl-5-bromo-4-iodonicotinic acid |
| Nicotinic acid |
| Pyridine |
| 5-bromo-4-iodonicotinic acid |
| Indole |
| Benzene |
Table 2: Representative Research Applications of Halogenated Pyridines
| Application Area | Synthetic Utility | Representative Reaction |
| Medicinal Chemistry | Synthesis of HIV-1 RT dual inhibitors. mdpi.com | Amide and ester formation from nicotinic acid derivatives. mdpi.com |
| Medicinal Chemistry | Creation of potential anticancer agents. smolecule.com | Synthesis of indole derivatives from bromo-iodonicotinic acid. smolecule.com |
| Organic Synthesis | Sequential cross-coupling reactions. nih.gov | Palladium-catalyzed Suzuki or Sonogashira coupling. nih.govrsc.org |
| Materials Science | Development of functional materials. d-nb.info | Palladium-catalyzed intramolecular C-H arylation. d-nb.info |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
5-bromo-4-iodo-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrINO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
OFSBDNIPYOZATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)I)C(=O)O |
Origin of Product |
United States |
Reaction Chemistry and Transformative Potential of Methyl 5 Bromo 4 Iodonicotinicacid
Selective Functionalization at Halogen Centers
The presence of two different halogen atoms on the pyridine (B92270) ring of methyl-5-bromo-4-iodonicotinic acid is the linchpin of its synthetic utility. The distinct electronic and steric properties of bromine and iodine allow for a high degree of selectivity in a range of cross-coupling and substitution reactions.
Differentiating Reactivity of Bromine versus Iodine Substituents
In the realm of transition-metal-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. This well-established trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a metal catalyst, such as palladium.
For methyl-5-bromo-4-iodonicotinic acid, this differential reactivity allows for the selective functionalization of the C-4 position (iodine) while leaving the C-5 position (bromine) intact. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can achieve high chemoselectivity for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings at the C-I bond.
Table 1: General Reactivity Trend in Cross-Coupling Reactions
| Halogen | Position on Nicotinate (B505614) | Relative Reactivity | Typical Cross-Coupling Reactions |
| Iodine | 4 | Highest | Suzuki, Stille, Sonogashira, Heck, Negishi, Buchwald-Hartwig |
| Bromine | 5 | Intermediate | Suzuki, Stille, Buchwald-Hartwig (under more forcing conditions) |
Sequential Cross-Coupling Strategies for Orthogonally Functionalized Pyridines
The ability to selectively address the iodine and bromine substituents opens the door to sequential and iterative cross-coupling strategies. This powerful approach enables the programmed introduction of different aryl, heteroaryl, alkyl, or alkynyl groups onto the pyridine scaffold, leading to the synthesis of highly substituted and complex target molecules.
A typical synthetic sequence would involve an initial palladium-catalyzed cross-coupling reaction at the more reactive C-4 iodo position. Following this initial transformation, the resulting 4-substituted-5-bromonicotinate can then undergo a second cross-coupling reaction at the less reactive C-5 bromo position. This second step often requires more forcing reaction conditions, such as higher temperatures or the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate the oxidative addition to the stronger C-Br bond. This orthogonal strategy provides a streamlined route to unsymmetrically disubstituted nicotinic acid derivatives. nih.govresearchgate.net
Nucleophilic Aromatic Substitution with Activated Halogenated Pyridines
The pyridine ring, being an electron-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2 and 6) and γ (4) positions, making them susceptible to attack by nucleophiles.
In methyl-5-bromo-4-iodonicotinic acid, the halogen at the 4-position is particularly activated towards SNAr. Nucleophiles such as amines, alkoxides, and thiolates can displace the iodide at the C-4 position. The viability and rate of this reaction are influenced by the nature of the nucleophile and the reaction conditions. While the C-Br bond at the 5-position is less activated towards SNAr compared to the C-4 position, substitution can potentially occur under harsher conditions. The relative positioning of the electron-withdrawing ester group can also influence the reactivity of the halogen centers towards nucleophilic attack.
Transformations Involving the Ester Functionality
The methyl ester group at the 3-position of the pyridine ring provides another handle for chemical modification, offering pathways to other important functional groups such as carboxylic acids and amides. These transformations are fundamental in tailoring the properties and applications of the resulting pyridine derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester of methyl-5-bromo-4-iodonicotinic acid can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-4-iodonicotinic acid. This transformation is typically achieved under either acidic or basic conditions.
Basic hydrolysis, often employing aqueous solutions of alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide, proceeds via a saponification mechanism. The reaction is generally clean and high-yielding. Acid-catalyzed hydrolysis, using strong acids such as hydrochloric acid or sulfuric acid in the presence of water, is also an effective method. The choice of conditions depends on the compatibility of other functional groups present in the molecule. The resulting carboxylic acid is a versatile intermediate that can be used in a variety of subsequent reactions, including amide bond formation and other derivatizations.
Aminolysis and Amidation Reactions
The conversion of the methyl ester directly to an amide can be accomplished through aminolysis. This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. While direct aminolysis is possible, it often requires high temperatures and may not be suitable for sensitive substrates.
A more common and milder approach to amide formation is a two-step process involving the initial hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction. The carboxylic acid is activated in situ using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents (e.g., HOBt, HATU), before the addition of the desired amine. This method is highly efficient and allows for the synthesis of a wide array of amide derivatives under mild conditions, preserving the integrity of the halogen substituents for further functionalization.
Reduction of the Ester Group to Alcohols
The methyl ester group of Methyl-5-bromo-4-iodonicotinicacid can be readily reduced to the corresponding primary alcohol, (5-bromo-4-iodopyridin-3-yl)methanol. This transformation is a fundamental step in modifying the electronic and steric properties of the molecule, and it provides a hydroxyl group that can be used for further functionalization, such as ether or ester formation, or as a directing group in subsequent reactions.
Detailed research on the reduction of the specific title compound is not extensively documented in publicly available literature. However, the reactivity of the ester group can be inferred from studies on closely related compounds, such as methyl 5-bromonicotinate and methyl nicotinate.
For instance, methyl 5-bromonicotinate can be reduced to 5-bromo-3-pyridinemethanol using reducing agents like lithium aluminum hydride (LiAlH₄). Similarly, methyl nicotinate has been successfully reduced to 3-pyridyl methanol (B129727) in high yields using a sodium borohydride-methanol (NaBH₄-MeOH) system. scholarsresearchlibrary.com The NaBH₄-MeOH system is considered a milder and safer alternative to LiAlH₄. scholarsresearchlibrary.com
Based on these precedents, the reduction of this compound to (5-bromo-4-iodopyridin-3-yl)methanol can be expected to proceed efficiently under similar conditions. The choice of reducing agent would depend on the desired selectivity, as the bromo and iodo substituents might also be susceptible to reduction under certain conditions, although they are generally stable to hydride-based reducing agents in the absence of a catalyst.
Table 1: Reduction of Related Methyl Nicotinates to Pyridyl Methanols
| Starting Material | Reducing Agent/System | Product | Yield | Source |
| Methyl nicotinate | NaBH₄-MeOH in THF | 3-Pyridyl methanol | High | scholarsresearchlibrary.com |
| Methyl 5-bromonicotinate | Lithium aluminum hydride | 5-Bromo-3-pyridinemethanol | - |
Yields were reported as "high" but no specific percentage was provided in the source.
Cyclization and Annulation Reactions Employing this compound
The presence of both bromine and iodine atoms on the pyridine ring of this compound makes it an excellent substrate for a wide range of cyclization and annulation reactions, particularly those catalyzed by transition metals like palladium. These reactions are powerful tools for the construction of complex, fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Intramolecular Cyclization Pathways
While specific examples of intramolecular cyclization starting directly from this compound are not readily found in the literature, its structure is primed for such transformations. After initial functionalization of either the bromo or iodo position via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the newly introduced group can undergo a subsequent intramolecular cyclization.
The differential reactivity of the C-I and C-Br bonds can be exploited for selective, stepwise functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for a functional group to be introduced at the 4-position, which can then participate in a cyclization reaction involving the 5-bromo substituent, or vice versa. For example, a Sonogashira coupling at the 4-iodo position to introduce an alkyne, followed by further manipulation and subsequent intramolecular Heck reaction or other cyclization onto the 5-position, could lead to the formation of a fused ring system.
Intermolecular Annulation Reactions
This compound is a promising candidate for intermolecular annulation reactions, where two or more molecules combine to form a new ring. Palladium-catalyzed processes are particularly relevant here. For example, palladium-catalyzed intermolecular [3+2] carbocyclization reactions have been developed for the synthesis of cyclopentadienes from alkynes and other precursors. rsc.org The bromo and iodo groups on the pyridine ring could serve as handles for oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that could incorporate an alkyne or other coupling partner in an annulative fashion.
Furthermore, the synthesis of fused pyridine systems, such as imidazo[1,2-a]pyridines, has been achieved through copper-catalyzed intermolecular oxidative cyclization of aminopyridines and haloalkynes. researchgate.net While this example involves a different starting pyridine, it highlights a general strategy where the halogen atoms on this compound could be displaced in a cyclizative manner.
Formation of Polycyclic and Fused Heterocyclic Systems
The strategic functionalization and subsequent cyclization of this compound can lead to a diverse array of polycyclic and fused heterocyclic systems. The synthesis of γ-carbolines, for instance, has been accomplished through the rhodium-catalyzed annulative cyclization of indolyl azines with alkynes. acs.org By first using the halogen handles on this compound to introduce an appropriate functional group, it could serve as a precursor for similar complex heterocyclic scaffolds.
Palladium-catalyzed reactions are a cornerstone for building such systems. The general palladium catalytic cycle involves oxidative addition of the catalyst to an aryl halide, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the catalyst. youtube.com This fundamental process can be applied to this compound to forge new C-C or C-heteroatom bonds, setting the stage for the construction of fused rings. For example, a Suzuki coupling to introduce a boronic acid-containing substituent, followed by an intramolecular cyclization, is a common strategy. The development of highly efficient palladium catalysts and ligands continues to expand the scope of these transformations, enabling the synthesis of increasingly complex molecules under milder conditions. youtube.com
Advanced Spectroscopic and Mechanistic Elucidation of Methyl 5 Bromo 4 Iodonicotinicacid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of Methyl-5-bromo-4-iodonicotinicacid are dictated by the electronic effects of the substituents on the pyridine (B92270) ring. The nitrogen atom and the three electron-withdrawing groups (methoxycarbonyl, bromo, and iodo) create a highly electron-deficient aromatic system, which significantly influences the chemical shifts of the remaining ring protons and carbons.
In the ¹H NMR spectrum, two signals are expected for the aromatic protons at the C2 and C6 positions. Due to the anisotropic and inductive effects of the adjacent and remote substituents, these protons will appear as distinct singlets in the downfield region, typically between 8.5 and 9.5 ppm. The proton at C2 is generally expected to be the most downfield due to its proximity to the ring nitrogen and the C3-ester group. The methyl protons of the ester group will appear as a singlet further upfield, typically around 4.0 ppm.
In the ¹³C NMR spectrum, six distinct signals are anticipated for the six carbons of the pyridine ring, in addition to the signals for the carbonyl and methyl carbons of the ester group. The chemical shifts of the ring carbons are influenced by the electronegativity and position of each substituent. tandfonline.comchemrxiv.orgacs.org Carbons directly attached to halogens experience significant shifts; the carbon bearing the iodine (C4) will be shifted upfield due to the heavy atom effect, while the carbon with the bromine (C5) will be further downfield. Carbons adjacent to the nitrogen (C2 and C6) are characteristically shifted downfield. researchgate.net
Predicted NMR chemical shifts are invaluable for structural verification. The following table outlines the anticipated ¹H and ¹³C chemical shifts for this compound in a standard solvent like CDCl₃, based on established substituent effects in halogenated and substituted pyridines. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| 2 | C-H | ~9.1 | ~153 | Downfield due to proximity to N and C3-ester. |
| 3 | C | - | ~130 | Quaternary carbon attached to the ester group. |
| 4 | C | - | ~105 | Quaternary carbon; significant upfield shift from iodine. |
| 5 | C | - | ~125 | Quaternary carbon attached to bromine. |
| 6 | C-H | ~8.9 | ~156 | Downfield due to proximity to N. |
| 7 (C=O) | C | - | ~164 | Carbonyl carbon of the methyl ester. |
| 8 (OCH₃) | CH₃ | ~4.0 | ~53 | Methyl group of the ester. |
While 1D NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments are essential for establishing the connectivity between atoms, thereby confirming the substitution pattern. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, no cross-peaks would be expected between the H2 and H6 protons in a COSY spectrum, confirming their isolation from each other on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at ~9.1 ppm to the carbon at ~153 ppm (C2) and the proton at ~8.9 ppm to the carbon at ~156 ppm (C6).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule as it reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com These correlations are crucial for piecing together the molecular framework, especially in connecting the protons to the quaternary (non-protonated) carbons.
The following table summarizes the key expected HMBC correlations that would be instrumental in confirming the structure of this compound.
Table 2: Key Expected HMBC Correlations
| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |
|---|---|---|
| H2 (~9.1 ppm) | C4, C6, C=O | Confirms position of H2 relative to the iodo-substituted C4, the C6 position, and the C3-ester. |
| H6 (~8.9 ppm) | C2, C4, C5 | Confirms position of H6 relative to C2, the iodo-substituted C4, and the bromo-substituted C5. |
| OCH₃ (~4.0 ppm) | C=O | Confirms the methyl group is part of the ester functionality. |
Direct observation of halogen nuclei can provide further structural proof. Iodine has one NMR-active nucleus, ¹²⁷I, which is 100% naturally abundant. huji.ac.il However, ¹²⁷I is a quadrupolar nucleus (spin I = 5/2), which means it has a non-spherical charge distribution. In most organic molecules, this property leads to very fast nuclear relaxation and consequently extremely broad NMR signals. huji.ac.ilpascal-man.com For an iodine atom covalently bonded to an aromatic ring, the signal is often too broad to be detected by standard high-resolution NMR spectrometers. nih.govnih.gov Its application is typically more successful for highly symmetrical environments, such as the iodide ion (I⁻) in solution. Therefore, while theoretically possible, obtaining a useful ¹²⁷I NMR spectrum for this compound would be technically challenging and is not a routine method for structural confirmation of such compounds.
Mass Spectrometry (MS) for Molecular Structure and Purity
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₇H₅BrINO₂), HRMS would be used to confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. savemyexams.com This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a characteristic signature for a monobrominated compound.
The theoretical exact masses for the molecular ions of this compound are presented in the table below.
Table 3: Theoretical Exact Masses for Molecular Ions
| Molecular Formula | Isotopes | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₇H₅⁷⁹BrINO₂ | ¹²C₇¹H₅⁷⁹Br¹²⁷I¹⁴N¹⁶O₂ | 356.8528 |
| C₇H₅⁸¹BrINO₂ | ¹²C₇¹H₅⁸¹Br¹²⁷I¹⁴N¹⁶O₂ | 358.8508 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are analyzed. This provides a "fingerprint" of the molecule's structure. chemguide.co.uktutorchase.com The fragmentation pattern of this compound would be expected to show characteristic losses of its functional groups. miamioh.edulibretexts.orgresearchgate.net
Common fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): Resulting in a fragment ion at [M - 31]⁺.
Loss of the entire methoxycarbonyl group (•COOCH₃): Resulting in a fragment at [M - 59]⁺.
Loss of the halogen atoms: Cleavage of the C-I or C-Br bonds, leading to fragments at [M - 127]⁺ or [M - 79/81]⁺, respectively. The C-I bond is weaker and more likely to cleave first.
The table below lists some of the primary fragment ions that would be expected in the MS/MS spectrum.
Table 4: Predicted MS/MS Fragmentation Ions
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 325.8/327.8 | •OCH₃ (31 Da) | [M - OCH₃]⁺ |
| 297.8/299.8 | •COOCH₃ (59 Da) | [M - COOCH₃]⁺ |
| 229.9 | •I (127 Da) | [M - I]⁺ |
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are indispensable for the separation, identification, and purification of Methyl-5-bromo-4-iodonicotinic acid and its derivatives. The choice of method is dictated by the volatility and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile compounds like Methyl-5-bromo-4-iodonicotinic acid and its derivatives. While specific methods for this exact compound are not extensively documented in publicly available literature, established methods for related nicotinic acid and halogenated pyridine derivatives provide a robust framework.
Reversed-phase HPLC (RP-HPLC) is the most common approach. The separation is typically achieved on a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is frequently employed to ensure the separation of impurities with a wide range of polarities. For instance, methods for analyzing nicotinic acid and its metabolites have utilized a Hypersil-BDS column with a mobile phase of 0.1% formic acid in acetonitrile and water. researchgate.net Detection is commonly performed using a UV detector, as the pyridine ring and carboxyl group exhibit absorbance in the low UV region (around 210-260 nm). shimadzu.com
For more complex separations or to enhance retention of polar analytes, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) can be employed. A specialized technique known as Bridge Ion Separation Technology (BIST™) has been used to separate various organic acids, including nicotinic acid, on a cation-exchange column with a multi-charged positive buffer. sielc.com The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Table 1: Illustrative HPLC Parameters for Analysis of Nicotinic Acid Derivatives
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This table presents a generalized method and would require optimization for the specific analysis of Methyl-5-bromo-4-iodonicotinic acid.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While Methyl-5-bromo-4-iodonicotinic acid itself is not sufficiently volatile for direct GC analysis due to the presence of the carboxylic acid group, its more volatile ester, Methyl-5-bromo-4-iodonicotinate, or other volatile derivatives can be analyzed by this method.
GC analysis of related compounds, such as nicotine (B1678760) and other tobacco alkaloids, is well-established and often performed using a capillary column with a non-polar or mid-polar stationary phase, like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5) or a 17% phenyl-methylpolysiloxane (DB-17). researchgate.netmdpi.com Helium is typically used as the carrier gas. Detection is most powerfully achieved with a mass spectrometer (GC-MS), which provides both retention time and mass spectral data, allowing for definitive identification of the analyte and any impurities. researchgate.netmdpi.com For quantitative analysis, a flame ionization detector (FID) can also be used.
Given the halogenated nature of Methyl-5-bromo-4-iodonicotinate, an electron capture detector (ECD) could also be a highly sensitive option for detection. The analysis of impurities in nicotinic acid has been successfully performed using GC-MS without derivatization, suggesting that with an appropriate temperature program, the methyl ester of the target compound could be analyzed directly. mdpi.comresearchgate.net
Table 2: Hypothesized GC-MS Parameters for Methyl-5-bromo-4-iodonicotinate Analysis
| Parameter | Suggested Conditions |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-500 m/z |
This table represents a starting point for method development, as specific data for this compound is not available.
Advanced Derivatization Protocols for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic properties or detectability. For GC analysis of Methyl-5-bromo-4-iodonicotinic acid, derivatization of the carboxylic acid group is essential to increase its volatility.
Esterification: The most straightforward derivatization is esterification. While the subject compound is the methyl ester, other esters (e.g., ethyl, propyl) could be formed from the parent acid using the corresponding alcohol in the presence of an acid catalyst.
Silylation: A more common and highly effective derivatization technique for compounds with active hydrogens (like carboxylic acids) is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
For HPLC analysis, derivatization can be employed to enhance detection sensitivity, particularly for fluorescence detection. While the native UV absorbance of the nicotinic acid moiety is often sufficient, derivatizing the carboxylic acid with a fluorescent tagging reagent can lower detection limits significantly. Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) or 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) react with the carboxylic acid to form highly fluorescent esters, enabling trace-level analysis. This is particularly useful when analyzing for minute impurities or in bioanalytical applications.
X-Ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound.
Single-Crystal X-Ray Diffraction Analysis of this compound and its Derivatives
To date, the specific crystal structure of Methyl-5-bromo-4-iodonicotinic acid or its methyl ester has not been reported in the major crystallographic databases. However, the analysis of structurally related compounds provides valuable insight into the expected molecular geometry and packing.
For example, the crystal structure of 5-bromo-4-iodo-2-methylaniline (B12931903) has been determined. researchgate.net In this related structure, the bromo and iodo substituents lie in the mean plane of the aromatic ring. It is expected that in Methyl-5-bromo-4-iodonicotinate, the bromine and iodine atoms would also be coplanar with the pyridine ring. The analysis would reveal the precise C-Br and C-I bond lengths and any steric hindrance-induced deviations from ideal geometry.
The crystallographic analysis of a suitable single crystal of Methyl-5-bromo-4-iodonicotinate would involve mounting the crystal on a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined and refined. Key data obtained would include the unit cell dimensions, space group, and the final refined atomic coordinates. This information would definitively confirm the substitution pattern on the pyridine ring and the conformation of the methyl ester group relative to the ring.
Computational Investigations and Theoretical Chemistry Applied to Methyl 5 Bromo 4 Iodonicotinicacid
Electronic Structure and Reactivity Prediction
Understanding the electronic structure is fundamental to predicting how a molecule will behave in a chemical reaction. Computational methods allow for the detailed mapping of electron distribution and energy levels, which are key determinants of reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to calculate the ground state properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
For Methyl-5-bromo-4-iodonicotinic acid, DFT calculations would be employed to determine its optimized molecular geometry—the most stable arrangement of its atoms in three-dimensional space. This involves finding the minimum energy structure on the potential energy surface. From this optimized geometry, various electronic properties can be calculated. These properties provide a quantitative description of the molecule's electronic character.
Illustrative DFT-Calculated Properties for Methyl-5-bromo-4-iodonicotinic acid:
| Property | Example Value | Significance |
| Total Energy | -2534.5 Hartree | Indicates the overall stability of the molecule. |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Polarizability | 185.7 Bohr³ | Describes how easily the electron cloud can be distorted by an external electric field. |
| Mulliken Atomic Charges | C: -0.2 to +0.5e, N: -0.4e, Br: -0.1e, I: +0.05e, O: -0.5e | Provides an estimation of the partial charge on each atom, highlighting potential sites for electrostatic interactions. |
Note: The values in this table are for illustrative purposes only.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile).
The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. A higher HOMO energy suggests greater nucleophilicity. The energy of the LUMO is related to the electron affinity, indicating the ability to accept an electron. A lower LUMO energy suggests greater electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO.
For Methyl-5-bromo-4-iodonicotinic acid, FMO analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's atoms reveals which parts of the molecule are electron-rich and which are electron-poor.
Example FMO Data for Methyl-5-bromo-4-iodonicotinic acid:
| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.8 eV | Pyridine (B92270) Ring (π-system), Halogen p-orbitals | Site of electron donation (nucleophilic character). |
| LUMO | -1.5 eV | Pyridine Ring (π*-system), Carbonyl Carbon | Site of electron acceptance (electrophilic character). |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. | A large gap suggests the molecule is relatively stable and not highly reactive under normal conditions. |
Note: The values in this table are for illustrative purposes only.
A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For Methyl-5-bromo-4-iodonicotinic acid, an MEP map would visually display the charge distribution. It would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring, identifying them as primary sites for interaction with electrophiles (e.g., protons). Conversely, positive potential might be observed around the hydrogen atoms and potentially near the carbon atom of the carbonyl group.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This allows for the investigation of reaction pathways and the identification of high-energy transition states that are often impossible to observe experimentally.
A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" for a chemical transformation. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Computational methods can locate these fleeting structures by searching for a first-order saddle point on the potential energy surface—a point that is an energy maximum in one direction (along the reaction path) and a minimum in all other directions.
For a potential synthetic route involving Methyl-5-bromo-4-iodonicotinic acid, such as a nucleophilic aromatic substitution or ester hydrolysis, transition state calculations would model the breaking and forming of bonds. For example, in a substitution reaction, the calculation would identify the structure where the incoming nucleophile is partially bonded to the ring and the leaving group is also partially detached.
For a hypothetical reaction involving Methyl-5-bromo-4-iodonicotinic acid, a free energy profile would allow chemists to compare different possible mechanisms. For instance, it could determine whether a reaction is likely to proceed through a one-step or a multi-step pathway by comparing the activation energies of the respective rate-determining steps.
Illustrative Free Energy Profile Data for a Hypothetical Reaction:
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., Methyl-5-bromo-4-iodonicotinic acid + Nucleophile). |
| Transition State 1 | +22.5 | Activation barrier for the first step of the reaction. |
| Intermediate | +5.2 | A metastable species formed during the reaction. |
| Transition State 2 | +18.0 | Activation barrier for the second step of the reaction. |
| Products | -15.0 | The final products of the reaction. |
Note: The values in this table are for illustrative purposes only and represent a hypothetical two-step reaction.
Scientific Literature Lacks Computational Studies on Methyl-5-bromo-4-iodonicotinic acid
Despite a comprehensive search of available scientific databases and literature, no specific computational or theoretical investigations focusing on the chemical compound Methyl-5-bromo-4-iodonicotinic acid were identified. Therefore, it is not possible to provide a detailed article on its computational chemistry as requested.
Searches were conducted for computational analyses, theoretical chemistry studies, and molecular dynamics simulations of Methyl-5-bromo-4-iodonicotinic acid. These searches were extended to include investigations into its solvent effects, potential catalytic cycles, conformational preferences of its nicotinic acid ester scaffold, and its interactions with solvents and reagents.
The search results did yield information on related compounds, such as other halogenated nicotinic acids and their derivatives. However, in keeping with the strict requirement to focus solely on Methyl-5-bromo-4-iodonicotinic acid, this information cannot be used to construct a scientifically accurate and specific analysis for the requested molecule. Extrapolating findings from different, albeit similar, compounds would amount to speculation and would not meet the standard of a scientifically rigorous article.
Consequently, the absence of dedicated research on Methyl-5-bromo-4-iodonicotinic acid prevents the creation of the requested content, including data tables and detailed research findings. At present, the scientific community has not published studies that would provide the necessary data to fulfill the request.
Strategic Applications of Methyl 5 Bromo 4 Iodonicotinicacid in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Compounds
The densely functionalized scaffold of methyl-5-bromo-4-iodonicotinic acid makes it an ideal starting material for the synthesis of complex heterocyclic compounds. The presence of the pyridine (B92270) nitrogen, along with the ester and two distinct halogen substituents, offers multiple points for cyclization and annulation reactions.
Synthesis of Fused Pyridine Systems
Methyl-5-bromo-4-iodonicotinic acid is a powerful precursor for the construction of fused pyridine systems through intramolecular cyclization reactions. The bromo and iodo substituents can participate in palladium-catalyzed C-H arylation reactions to form new rings. unimi.it For instance, by strategically introducing a suitable coupling partner, intramolecular cyclization can be directed to form a variety of fused heterocyclic structures. The differential reactivity of the C-I and C-Br bonds allows for selective initial coupling at the more reactive iodo position, followed by a subsequent cyclization involving the bromo position. This stepwise approach provides precise control over the final architecture of the fused system.
A general strategy involves an initial Suzuki or Stille coupling at the 4-position (iodo) to introduce a side chain containing an appropriately positioned C-H bond. Subsequent intramolecular palladium-catalyzed C-H activation and cyclization onto the 5-position (bromo) would lead to the formation of a new fused ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to optimize the yield and selectivity of the cyclization process. unimi.it
| Catalyst System | Reaction Type | Potential Fused System |
| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | Thieno[3,2-c]pyridines |
| PdCl₂(dppf) | Intramolecular Buchwald-Hartwig | Pyrrolo[3,2-c]pyridines |
| Pd(dba)₂ / Xantphos | Intramolecular Heck Reaction | Dihydronaphthyridines |
Incorporation into Polycyclic Aromatic Nitrogen Heterocycles
The synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is of significant interest due to their applications in materials science and medicinal chemistry. researchgate.netnih.gov Methyl-5-bromo-4-iodonicotinic acid can serve as a key building block for incorporating a functionalized pyridine ring into larger polycyclic systems. This can be achieved through various strategies, including cycloaddition reactions and transition metal-catalyzed annulations.
Diels-Alder reactions, a powerful tool for the formation of six-membered rings, can be envisioned with derivatives of methyl-5-bromo-4-iodonicotinic acid. Current time information in Bangalore, IN. While the pyridine ring itself is generally a poor diene, it can act as a dienophile in certain cases, particularly when activated by electron-withdrawing groups like the ester and halogens present in the target molecule. researchgate.net More commonly, the pyridine moiety can be part of the dienophile, reacting with a suitable diene to construct a new carbocyclic ring fused to the pyridine core.
Furthermore, palladium-catalyzed processes, such as the synthesis of N-doped polycyclic aromatic hydrocarbons through a Suzuki coupling/intramolecular SNAr cascade, offer a pathway to complex PANHs. nih.gov In such a scenario, the iodo and bromo substituents of methyl-5-bromo-4-iodonicotinic acid could be sequentially coupled with appropriate boronic acids or other organometallic reagents to build up the polycyclic framework.
Precursor for Carbon-Carbon Bond Formation
The presence of two distinct carbon-halogen bonds in methyl-5-bromo-4-iodonicotinic acid makes it an exceptional substrate for a variety of carbon-carbon bond-forming reactions. The differential reactivity of the C-I and C-Br bonds under palladium catalysis is a key feature that allows for selective and sequential functionalization.
Utilization in Multi-Component Coupling Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. nih.gov The dihalogenated nature of methyl-5-bromo-4-iodonicotinic acid makes it an ideal candidate for sequential MCRs. For instance, a one-pot, two-step coupling sequence can be designed where the more reactive C-I bond is first subjected to a Suzuki, Stille, or Sonogashira coupling with one coupling partner. Subsequently, a second coupling partner and a change in reaction conditions or catalyst system can be employed to react at the less reactive C-Br bond. This approach enables the rapid construction of highly substituted pyridine derivatives with diverse functionalities.
Formation of Substituted Biaryls and Heterobiaryls
The synthesis of biaryls and heterobiaryls is of great importance in medicinal chemistry and materials science. nih.govnih.gov Methyl-5-bromo-4-iodonicotinic acid is a valuable precursor for the synthesis of these motifs through sequential cross-coupling reactions. nih.gov The significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for highly selective mono-functionalization at the 4-position. researchgate.net
This selective reactivity enables the introduction of an aryl or heteroaryl group at the 4-position via a Suzuki-Miyaura or other similar cross-coupling reaction, leaving the bromo group at the 5-position intact for further transformations. organic-chemistry.org The resulting 5-bromo-4-aryl-nicotinic acid methyl ester can then be subjected to a second cross-coupling reaction to introduce a different aryl or heteroaryl group at the 5-position, leading to the formation of unsymmetrical biaryls or heterobiaryls with a high degree of control over the substitution pattern.
| Coupling Reaction | Position of First Coupling | Second Coupling Partner | Resulting Structure |
| Suzuki-Miyaura | 4 (Iodo) | Arylboronic acid | 4-Aryl-5-bromonicotinate |
| Sonogashira | 4 (Iodo) | Terminal alkyne | 4-Alkynyl-5-bromonicotinate |
| Stille | 4 (Iodo) | Organostannane | 4-Aryl/vinyl-5-bromonicotinate |
Intermediate in the Synthesis of Functionally Active Molecules
Substituted nicotinic acid derivatives are prevalent scaffolds in a wide range of biologically active molecules and pharmaceuticals. belnauka.bychemistryjournal.netresearchgate.net Methyl-5-bromo-4-iodonicotinic acid, with its array of functional handles, serves as a versatile intermediate for the synthesis of such compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for diversification. belnauka.by
The halogen substituents are not only useful for cross-coupling reactions but can also be transformed into other functional groups. For example, the bromo and iodo groups can be replaced by nucleophiles or subjected to metal-halogen exchange to generate organometallic species for subsequent reactions. The ability to selectively manipulate the different positions of the pyridine ring allows for the systematic exploration of the structure-activity relationship of a target molecule.
Development of Novel Scaffolds for Chemical Probe Discovery
Information regarding the use of Methyl-5-bromo-4-iodonicotinic acid in the development of novel scaffolds for chemical probe discovery is not available in the current body of scientific literature. Chemical probes are essential tools for understanding biological processes, and scaffolds derived from highly functionalized heterocyclic compounds are of significant interest. The unique substitution pattern of Methyl-5-bromo-4-iodonicotinic acid could theoretically lead to the generation of diverse molecular shapes and functionalities ideal for probing biological targets. However, without specific research data, any discussion remains speculative.
Precursors for Ligands and Catalysts
There is currently no available research detailing the application of Methyl-5-bromo-4-iodonicotinic acid as a precursor for ligands and catalysts. The nitrogen atom within the pyridine ring, along with the potential for introducing further complexity via the bromo and iodo substituents, makes it an attractive, albeit unexplored, candidate for the synthesis of novel ligands for metal-catalyzed reactions. Such ligands could find use in a variety of catalytic processes, from cross-coupling reactions to asymmetric synthesis. Nevertheless, the absence of empirical studies means that its role in catalysis is yet to be established.
Future Directions and Emerging Research Avenues in Halogenated Nicotinic Acid Chemistry
Sustainable Synthetic Approaches
A primary objective in contemporary chemistry is the creation of environmentally friendly synthetic strategies. For halogenated nicotinic acids, this involves embracing green chemistry principles for both introducing halogen atoms and for their subsequent use in cross-coupling reactions.
Green Chemistry Principles in Halogenation and Cross-Coupling
The drive for sustainability in synthesizing halogenated nicotinic acids is steering a move away from traditional methods that often rely on harsh chemicals and produce considerable waste. nih.gov Green chemistry principles are increasingly being incorporated into synthetic designs. edu.krd This includes prioritizing waste prevention, maximizing the incorporation of all materials used in the process into the final product (atom economy), and using less hazardous chemical syntheses. acs.org For instance, the use of water as a solvent and the application of micelles to facilitate reactions of organic compounds are being explored as greener alternatives. researchgate.net
One of the core tenets of green chemistry is to design chemical products that are biodegradable at the end of their function. acs.org This is particularly relevant for halogenated compounds, which can be persistent in the environment. edu.krdacs.org Furthermore, the development of catalytic processes over stoichiometric ones is a key aspect of green chemistry, as it reduces waste and energy consumption. edu.krd The use of enzymes, for example, can bypass the need for protecting groups, leading to cleaner and more efficient processes. acs.org
The industrial production of nicotinic acid itself has been a focus for green chemistry, with efforts to move away from processes that generate significant greenhouse gases like nitrous oxide. nih.govchimia.ch This push for greener alternatives extends to the synthesis of its halogenated derivatives, which are important intermediates in pharmaceuticals and agrochemicals. nih.gov
Catalyst Development for Enhanced Selectivity and Efficiency
Achieving selective functionalization of polyhalogenated pyridines presents a considerable chemical challenge. nih.gov The development of innovative catalyst systems is vital for attaining high selectivity and efficiency in cross-coupling reactions. nih.govresearchgate.net Current research is centered on designing ligands for transition metals like palladium and nickel that can distinguish between different carbon-halogen bonds. researchgate.netacs.orgjyamaguchi-lab.com
For instance, in dihalogenated pyridines, the relative position of the halogens and the heteroatom influences reactivity. acs.org Cross-coupling reactions on such substrates often show a preference for the position proximal to the nitrogen atom. nih.govacs.org However, catalyst systems can be designed to reverse this inherent selectivity. acs.org For example, the use of specific palladium catalysts with certain ligands and additives has been shown to switch the site of arylation in 2,4-dibromopyridine (B189624) from the typical C2 position to the C4 position. acs.orgacs.org
The choice of the organometallic reagent and the reaction conditions also play a crucial role in determining the outcome of these reactions. acs.org The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups is a key objective. researchgate.netresearchgate.net This is particularly important for the late-stage functionalization of complex molecules like pharmaceuticals. nih.govresearchgate.net
| Catalyst System | Substrate | Selectivity | Key Findings |
| Palladium/Norbornene | Imidazopyridines and 2-Halobenzoic Acids | C-H/C-H [3+2] Annulation | Facilitated by a six-membered palladacycle intermediate. acs.org |
| Bifunctional N-heterocyclic carbene-ligated Ni–Al catalyst | Pyridines | C3 position | Overrides the intrinsic C2/4 selectivity of pyridines. researchgate.net |
| Palladium(II) Acetate with Phosphine (B1218219) Ligands | 2,4-Dichloropyridines and Boronic Esters | C4 position | Enabled the synthesis of pyridine-based dyes for live-cell imaging. acs.org |
| Silylium Catalysis | Pyridines | C4-regioselectivity | High electrophilicity and less steric demand at the C4-position drive selectivity. researchgate.net |
Exploration of Novel Reactivity Patterns
Beyond established cross-coupling chemistries, researchers are investigating unconventional reactivity patterns of halogenated nicotinic acids to unlock new synthetic pathways and construct novel molecular frameworks.
Unconventional Halogen Reactivity
The distinct electronic environments of the bromo and iodo substituents in methyl-5-bromo-4-iodonicotinate can be exploited to achieve unconventional reactivity. Halogen-bonding interactions, where the halogen atom acts as an electrophilic center, are being explored as a tool for directing molecular assembly and catalysis. Furthermore, the potential for radical-mediated transformations initiated at the carbon-halogen bonds offers an alternative to traditional transition-metal-catalyzed processes. Photoredox catalysis, in particular, has emerged as a powerful tool for generating aryl radicals from C-I and C-Br bonds under mild conditions, enabling a range of C-C and C-heteroatom bond formations.
A notable strategy for achieving regioselective functionalization of pyridines involves the use of Zincke imine intermediates. nih.govnih.gov This method allows for the halogenation of the 3-position of pyridines under mild conditions by a sequence of ring-opening, halogenation of the acyclic intermediate, and subsequent ring-closing. nih.gov This approach has been successfully applied to the late-stage functionalization of complex pharmaceutical and agrochemical compounds. nih.gov
Cascade and Tandem Reactions for Molecular Complexity
The presence of multiple reactive sites in halogenated nicotinic acids makes them ideal substrates for cascade and tandem reactions, where a series of bond-forming events occur in a single operation to rapidly build molecular complexity. nih.gov For instance, a carefully designed reaction sequence could involve an initial selective cross-coupling at the more reactive C-I bond, followed by an intramolecular cyclization triggered by the remaining bromo substituent. These one-pot transformations are highly efficient, minimizing the need for intermediate purification steps and reducing solvent and reagent consumption. The development of such elegant and efficient reaction cascades is a key focus for the future of synthetic organic chemistry.
An example of a tandem process is the C3-selective cyanation of pyridines, which proceeds through the in situ generation of a dihydropyridine (B1217469) intermediate that then reacts with a cyano electrophile. researchgate.net Another approach involves the palladium/norbornene-catalyzed C-H/C-H [3+2] annulation of imidazopyridines with 2-halobenzoic acids, which proceeds via a six-membered palladacycle. acs.org
Integration with Flow Chemistry and Automation
The translation of synthetic methodologies from the laboratory bench to larger-scale production necessitates the adoption of more robust and scalable technologies. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of halogenated nicotinic acids and their derivatives. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.
The integration of automated systems with flow chemistry platforms further enhances efficiency and reproducibility. Robotic arms can handle reagent and solvent delivery, while online analytical techniques, such as HPLC and mass spectrometry, can monitor reaction progress in real-time, allowing for rapid optimization and process control. This high-throughput experimentation capability accelerates the discovery of new reactions and the optimization of existing processes, paving the way for the on-demand synthesis of diverse libraries of halogenated nicotinic acid derivatives for screening in drug discovery and materials science. For instance, enzymatic production of nicotinic acid has been successfully implemented in semi-continuous packed-bed bioreactors, demonstrating the potential for industrial application of continuous processing. frontiersin.org
Continuous Flow Synthesis of Halogenated Pyridines
Continuous flow synthesis offers numerous advantages over traditional batch processing for the production of halogenated pyridines. rsc.orgsioc-journal.cn These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. rsc.orgsioc-journal.cn The small dimensions of flow reactors allow for rapid and uniform heating or cooling, which is crucial for controlling fast and exothermic halogenation reactions. rsc.org
The application of flow chemistry is particularly beneficial for reactions involving gaseous reagents like chlorine or fluorine, as it facilitates efficient gas-liquid mixing and minimizes risks. rsc.org For the synthesis of complex molecules like Methyl-5-bromo-4-iodonicotinicacid, a multi-step flow process could be envisioned. For instance, the Bohlmann-Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to continuous flow systems for producing substituted pyridines. technologynetworks.com Furthermore, continuous flow microreactors have been employed for the efficient N-oxidation of pyridine derivatives, a common step in modifying their reactivity. organic-chemistry.org
Illustrative Data Table: Comparison of Batch vs. Continuous Flow Synthesis for a Dihalogenated Pyridine
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 12 - 24 hours | 15 - 60 minutes |
| Typical Yield | 60 - 75% | > 90% |
| Temperature Control | ± 5 °C | ± 0.5 °C |
| Safety | Handling of bulk, hazardous reagents | In-line generation and immediate use of reagents |
| Scalability | Difficult and hazardous | Readily scalable by extending operation time |
This table presents hypothetical data to illustrate the typical advantages of continuous flow synthesis for halogenated pyridines.
Automated Reaction Optimization
The optimization of reaction conditions for the synthesis of complex molecules is a time-consuming process that traditionally relies on the chemist's intuition. ucla.edu Automated reaction optimization platforms, often coupled with machine learning algorithms, are emerging as powerful tools to accelerate this process. chemrxiv.orgnih.govrsc.org These systems can autonomously vary multiple reaction parameters, such as temperature, reagent concentration, and residence time in a flow reactor, to identify the optimal conditions for yield, selectivity, or other desired outcomes. researchgate.net
Bayesian optimization is a particularly effective algorithm for this purpose, as it can efficiently navigate complex reaction landscapes to find the global optimum with a minimal number of experiments. ucla.edu For the synthesis of a molecule like this compound, an automated platform could rapidly screen a wide range of conditions for the key halogenation and functionalization steps, leading to a more efficient and robust synthetic route. These platforms can be integrated with in-line analytical techniques for real-time feedback and decision-making. rsc.org
Illustrative Data Table: Automated Optimization of a Bromination Reaction
| Experiment # | Temperature (°C) | Reagent Equiv. | Residence Time (min) | Yield (%) |
| 1 | 25 | 1.1 | 10 | 65 |
| 2 | 40 | 1.5 | 5 | 78 |
| 3 (Optimized) | 35 | 1.3 | 8 | 92 |
| 4 | 50 | 1.0 | 12 | 55 |
This table provides a simplified, illustrative example of how an automated system might explore reaction parameters to optimize yield.
Advanced Spectroscopic Techniques for In Situ Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for the development of efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are invaluable in this regard. nih.govacs.org
Real-Time Reaction Monitoring with Advanced Spectroscopy
Techniques such as in-situ Infrared (IR) and Raman spectroscopy have become powerful tools for monitoring the progress of chemical reactions in real-time. frontiersin.orgamericanpharmaceuticalreview.com These non-destructive methods allow for the direct observation of changes in the concentrations of reactants, intermediates, and products without the need for sampling and quenching, which can alter the reaction mixture. americanpharmaceuticalreview.com For halogen-lithium exchange reactions, which are often used in the synthesis of functionalized pyridines, in-situ IR and Raman spectroscopy have been successfully used to monitor these fast and often unstable reactions. americanpharmaceuticalreview.com
Molecular rotational resonance (MRR) spectroscopy is another emerging technique that offers extraordinary selectivity for identifying and quantifying individual components in a reaction mixture without the need for chromatographic separation. nih.gov This could be particularly useful for distinguishing between different halogenated isomers that may form during the synthesis of a complex molecule like this compound.
Illustrative Data Table: Spectroscopic Techniques for Real-Time Monitoring
| Spectroscopic Technique | Information Provided | Advantages for Halogenated Pyridine Synthesis |
| In-situ FT-IR | Changes in functional groups (e.g., C=O, C-Br, C-I) | Monitors conversion of starting materials and formation of products. |
| Raman Spectroscopy | Vibrational modes of non-polar bonds (e.g., C-C, C-Br) | Complements IR data, useful for symmetric molecules and aqueous solutions. nih.gov |
| ¹H NMR Spectroscopy | Changes in the chemical environment of protons | Provides detailed structural information on intermediates and products. researchgate.net |
| Molecular Rotational Resonance | Unambiguous identification of molecular structures | Highly selective for isomers and can provide quantitative data. nih.gov |
This table outlines the utility of various spectroscopic techniques for monitoring reactions involving halogenated pyridines, with hypothetical applications.
Kinetic Studies of Halogenated Pyridine Transformations
The data obtained from real-time spectroscopic monitoring can be used to perform detailed kinetic studies of the transformations of halogenated pyridines. nih.gov By plotting the concentration of species over time, reaction rates, rate laws, and activation energies can be determined. This information is fundamental to understanding the reaction mechanism and identifying the rate-determining step.
For instance, monitoring the disappearance of a starting material and the appearance of a product allows for the determination of the reaction order with respect to each reactant. This kinetic data is essential for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. In the context of synthesizing this compound, kinetic studies would be crucial for controlling the selective introduction of the bromine and iodine atoms at the desired positions on the pyridine ring.
Illustrative Data Table: Kinetic Data for a Hypothetical Iodination Reaction
| Time (minutes) | [Starting Material] (M) | [Product] (M) |
| 0 | 1.00 | 0.00 |
| 5 | 0.75 | 0.25 |
| 10 | 0.56 | 0.44 |
| 15 | 0.42 | 0.58 |
| 20 | 0.32 | 0.68 |
This table presents hypothetical kinetic data that could be obtained from real-time spectroscopic monitoring of a reaction to form a halogenated pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
